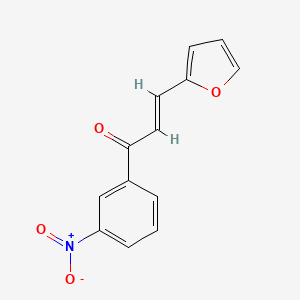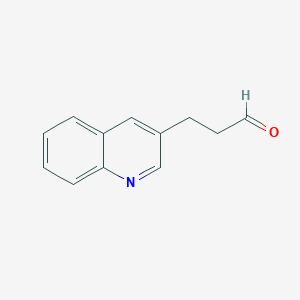
3-(Quinolin-3-yl)propanal
説明
3-(Quinolin-3-yl)propanal is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Antimicrobial and Antifungal Activities
3-(Quinolin-3-yl)propanal derivatives have shown promising results in antimicrobial activities. For example, a study by Ashok et al. (2014) found that certain derivatives displayed good antimicrobial activity against bacterial and fungal strains, including Staphylococcus aureus and Escherichia coli, as well as Aspergillus niger and Candida metapsilosis. The compounds were synthesized using Claisen-Schmidt condensation under ultrasound and microwave irradiation, indicating their potential in developing antimicrobial agents (Ashok, Ganesh, Lakshmi, & Ravi, 2014).
2. Anticancer Potential
Several studies have explored the anticancer potential of this compound derivatives. For instance, Kamath et al. (2016) synthesized indole–quinoline–oxadiazoles with significant cytotoxic potential against breast adenocarcinoma cells, showcasing their use in cancer drug development (Kamath, Sunil, & Ajees, 2016). Another research by Tseng et al. (2013) identified certain 3-phenylquinolinylchalcone derivatives as potential lead compounds for non-small cell lung and breast cancers, indicating their role in antiproliferative activities (Tseng, Chen, Hsu, Chen, Cheng, Tso, Lu, & Tzeng, 2013).
3. HIV-1 Integrase Inhibition
In the context of HIV-1 treatment, 2-(Quinolin-3-yl) acetic acid derivatives, closely related to this compound, have been identified as allosteric integrase inhibitors. A study by Kessl et al. (2012) demonstrated that these compounds block multiple steps of HIV-1 integration, suggesting their potential as antiretroviral compounds (Kessl, Jena, Koh, Taskent-Sezgin, Slaughter, Feng, de Silva, Wu, Le Grice, Engelman, Fuchs, & Kvaratskhelia, 2012).
4. Corrosion Inhibition
The derivatives of this compound have also been explored for their applications in corrosion inhibition. For example, Saliyan and Adhikari (2008) studied a derivative as an effective corrosion inhibitor for mild steel in HCl solution, revealing its potential in industrial applications (Saliyan & Adhikari, 2008).
5. Psycho- and Neurotropic Properties
The psycho- and neurotropic properties of this compound derivatives have been the subject of research, indicating potential in treating psychological and neurological disorders. Podolsky, Shtrygol’, and Zubkov (2017) found that certain derivatives exhibited sedative, anti-anxiety, anti-amnesic, and antihypoxic effects, suggesting their application in psychoactive drug development (Podolsky, Shtrygol’, & Zubkov, 2017).
特性
IUPAC Name |
3-quinolin-3-ylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-9H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFJXZHEKHZBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625545 | |
| Record name | 3-(Quinolin-3-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439107-12-7 | |
| Record name | 3-(Quinolin-3-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


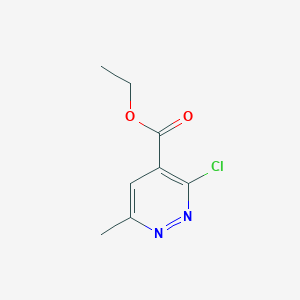
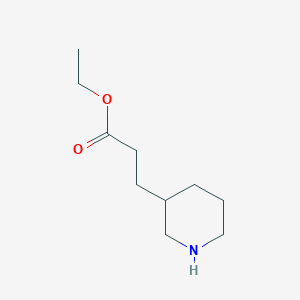
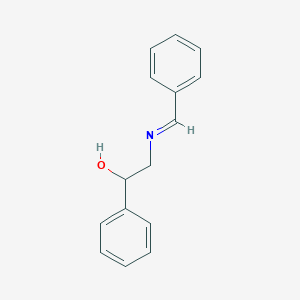
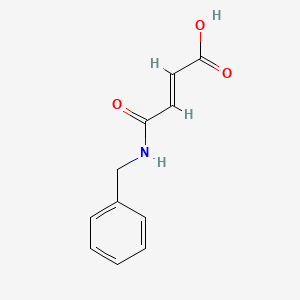


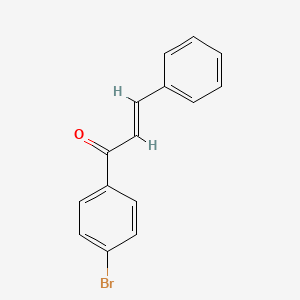
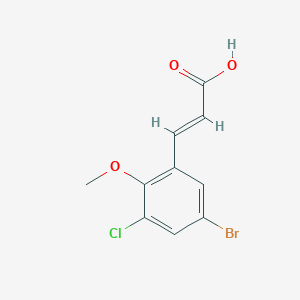
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3021039.png)
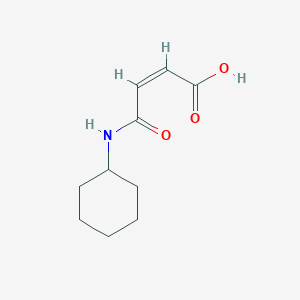
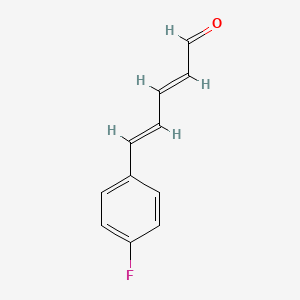
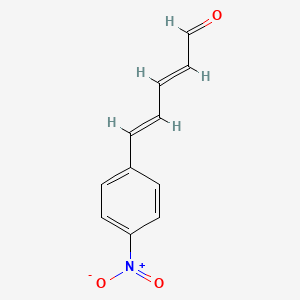
![3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B3021048.png)
